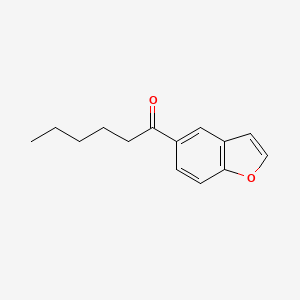

1-(1-Benzofuran-5-yl)hexan-1-one

Description

Overview of the Benzofuran (B130515) Heterocyclic System in Natural Products and Synthetic Chemistry

Benzofuran is a heterocyclic compound consisting of a benzene (B151609) ring fused to a furan (B31954) ring. nih.govmdpi.com This aromatic organic compound is found in a variety of natural products, often serving as the core structural motif. nih.gov Its derivatives are known to exhibit a wide range of biological activities, including antimicrobial, antiviral, antitumor, and anti-inflammatory properties. nih.govresearchgate.netrsc.org The inherent versatility of the benzofuran nucleus has also made it a popular scaffold in synthetic chemistry, providing a foundation for the development of new therapeutic agents and functional materials. nih.gov The synthesis of benzofuran derivatives can be achieved through various methods, including the cyclization of α-phenoxy ketones and metal-catalyzed reactions. researchgate.netorganic-chemistry.org

Significance of Ketone Derivatives of Benzofuran in Structure–Activity Relationships

The introduction of a ketone functional group to the benzofuran scaffold can significantly influence the molecule's biological activity. Ketone derivatives of benzofuran have been a subject of interest in medicinal chemistry, particularly in the study of structure-activity relationships (SAR). SAR studies aim to understand how the chemical structure of a compound relates to its biological activity. For benzofuran ketones, the position of the keto group on the benzofuran ring, as well as the nature of the alkyl or aryl group attached to the carbonyl, can dramatically alter its therapeutic potential. mdpi.comnih.gov For instance, certain benzofuran derivatives with keto groups have shown promise as anticancer agents. researchgate.net The length and branching of the alkyl chain attached to the carbonyl group can impact the compound's lipophilicity and its ability to interact with biological targets. nih.gov

Positioning of 1-(1-Benzofuran-5-yl)hexan-1-one within the Benzofuran Chemical Landscape

This compound is a specific derivative that features a hexanoyl group (a six-carbon acyl chain) attached to the 5-position of the benzofuran ring. While extensive research on this exact molecule is not widely available in public literature, its structure places it within the class of long-chain alkyl aryl ketones. The presence of the hexanoyl group suggests a significant lipophilic character, which could influence its pharmacokinetic properties, such as membrane permeability and metabolic stability.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₄H₁₆O₂ |

| Molecular Weight | 216.28 g/mol |

| IUPAC Name | This compound |

| CAS Number | 1951439-58-9 |

This data is based on publicly available chemical database information.

A plausible and common method for the synthesis of such a compound would be the Friedel-Crafts acylation of benzofuran with hexanoyl chloride in the presence of a Lewis acid catalyst. researchgate.netstackexchange.com This reaction would introduce the hexanoyl group at one of the electron-rich positions of the benzofuran ring, with the 5-position being a possible site of acylation.

Research Objectives and Scope for In-depth Academic Inquiry

Given the limited specific data on this compound, several avenues for in-depth academic inquiry present themselves. A primary research objective would be the definitive synthesis and characterization of this compound. This would involve developing and optimizing a synthetic route, such as the aforementioned Friedel-Crafts acylation, and confirming the structure using modern analytical techniques like NMR and mass spectrometry. chemicalbook.comresearchgate.net

A second key objective would be to investigate the biological activity of this compound. Based on the known activities of other benzofuran ketones, it would be pertinent to screen this compound for potential anticancer, antimicrobial, or anti-inflammatory properties. nih.govnih.gov SAR studies could be designed to compare its activity with that of other 5-acylbenzofurans with varying alkyl chain lengths to elucidate the role of the hexanoyl group.

Further research could delve into the compound's mechanism of action at a molecular level, its metabolic fate, and its potential as a lead compound for the development of new drugs. The exploration of its chemical reactivity and potential applications in materials science could also be a valuable area of investigation.

Spectroscopic Data for this compound Not Publicly Available

Following a comprehensive search of scientific literature and chemical databases, detailed experimental spectroscopic data for the chemical compound This compound is not publicly available.

Efforts to locate specific information regarding the Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Vibrational Spectroscopy for this compound were unsuccessful. This includes data from one-dimensional NMR (¹H NMR, ¹³C NMR), two-dimensional NMR (COSY, HMQC, HMBC), High-Resolution Mass Spectrometry (HRMS), and Fourier-Transform Infrared (FT-IR) spectroscopy.

While spectral information for other benzofuran derivatives is accessible, the strict requirement to focus solely on this compound prevents the inclusion of data from related but structurally distinct molecules. The synthesis and, consequently, the detailed spectroscopic characterization of this specific ketone derivative have not been reported in the accessible scientific literature.

Therefore, the generation of a scientifically accurate article based on the provided outline for this compound is not possible at this time due to the absence of the necessary experimental data.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(1-benzofuran-5-yl)hexan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16O2/c1-2-3-4-5-13(15)11-6-7-14-12(10-11)8-9-16-14/h6-10H,2-5H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVEIYWAUXGBWLP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(=O)C1=CC2=C(C=C1)OC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201304790 | |

| Record name | 1-Hexanone, 1-(5-benzofuranyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201304790 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1951439-58-9 | |

| Record name | 1-Hexanone, 1-(5-benzofuranyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1951439-58-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Hexanone, 1-(5-benzofuranyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201304790 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Spectroscopic Characterization and Structural Elucidation of 1 1 Benzofuran 5 Yl Hexan 1 One

Vibrational Spectroscopy for Functional Group Identification

Fourier-Transform Raman (FT-Raman) Spectroscopy

Fourier-Transform Raman (FT-Raman) spectroscopy is a powerful technique for elucidating molecular structure by probing the vibrational modes of a molecule. For 1-(1-benzofuran-5-yl)hexan-1-one, the FT-Raman spectrum would be expected to exhibit characteristic bands corresponding to the vibrations of the benzofuran (B130515) ring system, the hexanoyl substituent, and the carbonyl group.

The hexanoyl chain would present characteristic Raman bands. The symmetric and asymmetric stretching vibrations of the CH₂ and CH₃ groups are expected in the 2975-2850 cm⁻¹ range. Additionally, scissoring, wagging, and twisting modes of the CH₂ groups would appear at lower wavenumbers, typically in the 1470-1200 cm⁻¹ region.

A particularly important band in the FT-Raman spectrum would be the C=O stretching vibration of the ketone group. This is typically a strong and sharp band, and its position is sensitive to the electronic environment. For aromatic ketones, this band is generally observed in the range of 1680-1640 cm⁻¹. The conjugation of the carbonyl group with the benzofuran ring is expected to lower the frequency compared to a simple aliphatic ketone.

A complete assignment of the vibrational modes can be achieved through computational methods, such as Density Functional Theory (DFT), which can predict the vibrational frequencies and intensities. nih.gov These theoretical calculations, when compared with the experimental spectrum, allow for a detailed understanding of the molecular vibrations.

Table 1: Predicted Prominent FT-Raman Vibrational Bands for this compound

| Wavenumber (cm⁻¹) | Assignment | Predicted Intensity |

| ~3100-3000 | Aromatic C-H stretching | Medium |

| ~2975-2850 | Aliphatic C-H stretching (CH₂, CH₃) | Strong |

| ~1680-1640 | Carbonyl (C=O) stretching | Strong |

| ~1600-1450 | Benzofuran ring C=C stretching | Strong |

| ~1470-1440 | CH₂ scissoring | Medium |

| ~1300-1200 | Benzofuran ring breathing/in-plane bending | Medium |

| ~1000-800 | Ring C-H in-plane and out-of-plane bending | Medium to Weak |

Note: The exact positions and intensities of the Raman bands can be influenced by factors such as the physical state of the sample and intermolecular interactions.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a lower energy molecular orbital to a higher energy one. libretexts.org The UV-Vis spectrum of this compound is expected to be dominated by transitions associated with the benzofuran chromophore and the conjugated keto group.

The benzofuran system itself exhibits characteristic electronic transitions. These are typically π → π* transitions, which involve the excitation of an electron from a bonding π orbital to an antibonding π* orbital. shu.ac.uk These transitions usually result in strong absorption bands in the UV region. For benzofuran, absorptions are typically observed around 245 nm and 275-285 nm.

The presence of the carbonyl group in conjugation with the benzofuran ring will significantly influence the UV-Vis spectrum. This conjugation extends the π-system, which generally leads to a bathochromic shift (a shift to longer wavelengths) of the π → π* absorption bands. Additionally, the carbonyl group introduces a weaker n → π* transition, which involves the promotion of a non-bonding electron from the oxygen atom to an antibonding π* orbital. These transitions are typically observed at longer wavelengths and have lower molar absorptivity compared to π → π* transitions.

The solvent used for the measurement can also affect the positions of the absorption maxima. Polar solvents can stabilize the ground and excited states to different extents, leading to shifts in the absorption bands. For instance, n → π* transitions often exhibit a hypsochromic shift (a shift to shorter wavelengths) in polar solvents.

Table 2: Expected Electronic Transitions and Absorption Maxima (λmax) for this compound

| Transition | Chromophore | Expected λmax Range (nm) | Predicted Molar Absorptivity (ε) |

| π → π | Benzofuran ring | ~250-260 | High |

| π → π | Conjugated benzofuran-carbonyl system | ~280-320 | High |

| n → π* | Carbonyl group | ~330-370 | Low |

Note: The exact λmax values and molar absorptivities are dependent on the solvent and the specific electronic environment of the molecule.

Correlation of Spectroscopic Data with Predicted Quantum Chemical Parameters

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are invaluable for interpreting and predicting spectroscopic data. researchgate.net By modeling the molecular structure and electronic properties of this compound, it is possible to calculate various parameters that correlate with experimental spectroscopic results.

For FT-Raman spectroscopy, DFT calculations can predict the vibrational frequencies and Raman scattering activities. nih.gov These calculated frequencies are often scaled to better match the experimental values, accounting for anharmonicity and other theoretical approximations. The potential energy distribution (PED) analysis, derived from these calculations, allows for the precise assignment of each vibrational mode to the corresponding atomic motions within the molecule.

For UV-Vis spectroscopy, Time-Dependent DFT (TD-DFT) calculations can be used to predict the electronic transition energies and oscillator strengths. researchgate.net These theoretical values correspond to the absorption maxima (λmax) and the intensity of the absorption bands in the experimental spectrum. By analyzing the molecular orbitals involved in these transitions (e.g., the Highest Occupied Molecular Orbital, HOMO, and the Lowest Unoccupied Molecular Orbital, LUMO), one can gain insight into the nature of the electronic excitations (e.g., π → π* or n → π*).

The correlation between experimental and theoretical data provides a comprehensive understanding of the molecule's structure and properties. For instance, a good agreement between the calculated and observed vibrational and electronic spectra would validate the predicted molecular geometry and electronic structure of this compound. Discrepancies between the theoretical and experimental results can also be informative, pointing to effects such as strong intermolecular interactions in the solid state or specific solvent-solute interactions in solution that are not fully captured by the theoretical model.

Table 3: Correlation of Experimental Spectroscopic Data with Quantum Chemical Parameters

| Spectroscopic Technique | Experimental Data | Quantum Chemical Parameter |

| FT-Raman | Vibrational frequencies (cm⁻¹) and Raman intensities | Calculated vibrational frequencies, Raman scattering activities, and Potential Energy Distribution (PED) |

| UV-Vis | Absorption maxima (λmax) and molar absorptivity (ε) | Calculated electronic transition energies, oscillator strengths, and analysis of molecular orbitals (HOMO, LUMO) |

This integrated approach, combining experimental spectroscopy with quantum chemical calculations, is essential for the thorough characterization of novel compounds like this compound.

Computational Chemistry and Molecular Modeling of 1 1 Benzofuran 5 Yl Hexan 1 One

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. The following sections outline the standard theoretical approaches that would be applied to 1-(1-Benzofuran-5-yl)hexan-1-one, based on established methodologies for similar benzofuran (B130515) compounds.

Density Functional Theory (DFT) Applications (e.g., B3LYP, CAM-B3LYP)

Density Functional Theory (DFT) is a workhorse of computational chemistry, balancing accuracy with computational cost. For benzofuran derivatives, the B3LYP (Becke, 3-parameter, Lee–Yang–Parr) hybrid functional is a popular choice for geometry optimization and electronic structure calculations. semanticscholar.orgnih.gov For studying excited state properties and electronic spectra, long-range corrected functionals like CAM-B3LYP are often employed to provide more accurate predictions. semanticscholar.orgnih.gov The application of these functionals would be the first step in characterizing the electronic nature of this compound.

Basis Set Selection and Methodological Considerations

The choice of a basis set is crucial for the accuracy of DFT calculations. Pople-style basis sets, such as 6-31G(d,p) or the more extensive 6-311++G(d,p), are commonly used for organic molecules containing carbon, hydrogen, and oxygen. semanticscholar.orgnih.gov The inclusion of polarization functions (d,p) and diffuse functions (+) is important for accurately describing the electron distribution, especially in systems with lone pairs and pi-conjugation, as is the case for the benzofuran ring.

Vibrational Analysis and Potential Energy Distribution (PED)

Following geometry optimization, a vibrational frequency analysis is typically performed. This not only confirms that the optimized structure corresponds to a true energy minimum on the potential energy surface but also allows for the prediction of the infrared and Raman spectra. Potential Energy Distribution (PED) analysis would further enable the assignment of specific vibrational modes to the corresponding stretching, bending, and torsional motions within the this compound molecule.

Theoretical Electronic Absorption Spectra Simulation

Time-dependent DFT (TD-DFT) is the standard method for simulating UV-Vis absorption spectra. researchgate.net By calculating the vertical excitation energies and oscillator strengths, researchers can predict the wavelength of maximum absorption (λmax) and the intensity of electronic transitions, typically corresponding to π→π* and n→π* transitions within the benzofuran chromophore and the carbonyl group.

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions

Natural Bond Orbital (NBO) analysis provides a chemical interpretation of the wavefunction in terms of Lewis-like bonding elements (bonds, lone pairs). uni-muenchen.de This analysis is invaluable for understanding delocalization effects and intramolecular charge transfer. For this compound, NBO analysis would quantify the interactions between the filled orbitals of the benzofuran ring and the vacant orbitals of the hexanoyl substituent, and vice versa, providing insights into the electronic communication between these two parts of the molecule.

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution

The Molecular Electrostatic Potential (MEP) map is a visual tool used to predict the reactive behavior of a molecule towards electrophilic and nucleophilic attack. nih.govresearchgate.net The MEP surface of this compound would illustrate the regions of negative potential, likely concentrated around the oxygen atoms of the furan (B31954) ring and the carbonyl group, and regions of positive potential, primarily associated with the hydrogen atoms. This provides a roadmap for understanding its intermolecular interactions.

While the computational methodologies to thoroughly investigate this compound are well-established, the absence of specific research on this compound highlights a gap in the current understanding of this class of molecules. Future computational studies are necessary to elucidate its unique electronic and structural features, which could, in turn, guide the synthesis and exploration of its potential applications.

Molecular Mechanics (MM) and Hybrid QM/MM Methods for Conformational Analysis

The three-dimensional structure of a molecule is fundamental to its function. For a molecule like this compound, which possesses a flexible hexanoyl chain attached to a rigid benzofuran core, a multitude of conformations are possible. Understanding the energetically favorable conformations is crucial, as they are likely the ones that interact with biological targets or participate in chemical reactions.

Molecular Mechanics (MM) is a computational method that uses classical physics to model the potential energy surface of a molecule. By treating atoms as spheres and bonds as springs, MM methods can rapidly calculate the energies of different conformations and identify the low-energy conformers. This approach is particularly well-suited for large molecules and for exploring a wide conformational space.

For a more accurate description of the electronic structure, particularly around the carbonyl group and the aromatic benzofuran ring, Quantum Mechanics (QM) methods are necessary. However, QM calculations are computationally expensive. Hybrid QM/MM methods offer a compromise by treating the electronically significant part of the molecule (the QM region, e.g., the benzofuran-ketone moiety) with high-level QM theory, while the rest of the molecule (the MM region, e.g., the alkyl chain) is treated with less expensive MM methods. This approach allows for an accurate and efficient conformational analysis of flexible molecules like this compound.

While direct conformational analysis studies on this compound are not readily found in the literature, the principles of MM and QM/MM are routinely applied to understand the structure-activity relationships of various bioactive molecules. For instance, in studies of other benzofuran derivatives, conformational analysis has been key to understanding their interaction with biological targets.

Molecular Dynamics (MD) Simulations for Dynamic Behavior

While conformational analysis provides a static picture of the low-energy shapes of a molecule, molecular dynamics (MD) simulations offer a view of its dynamic behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the molecule moves, vibrates, and interacts with its environment.

For this compound, MD simulations could be employed to understand several key aspects:

Conformational Flexibility: To observe the transitions between different conformational states and determine their relative populations.

Solvation: To study how the molecule interacts with solvent molecules, which is crucial for understanding its solubility and bioavailability.

Interaction with Biomolecules: If the compound is being investigated as a potential drug, MD simulations can model its binding to a target protein or nucleic acid. These simulations can reveal the key intermolecular interactions, the stability of the complex, and the role of water molecules in the binding process.

Studies on other benzofuran derivatives have successfully used MD simulations to gain insights into their mechanism of action. For example, MD simulations have been used to study the binding of benzofuran derivatives to enzymes like acetylcholinesterase and butyrylcholinesterase, revealing the stability of the ligand-protein complex and the key amino acid residues involved in the interaction. mdpi.com Similarly, MD simulations have been instrumental in understanding the interaction of benzofuran-based inhibitors with other protein targets. acs.org These studies highlight the power of MD simulations in elucidating the dynamic aspects of molecular recognition, a critical component in drug design and discovery. mdpi.comacs.org

Reactivity Descriptors and Frontier Molecular Orbital (FMO) Analysis

The chemical reactivity of a molecule can be understood by examining its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy reflects its ability to accept electrons (electrophilicity). The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of the molecule's chemical stability and reactivity. A smaller gap generally implies higher reactivity.

Density Functional Theory (DFT) is a powerful quantum chemical method used to calculate the electronic structure and properties of molecules, including FMO energies and other reactivity descriptors. While a specific DFT study for this compound is not available, a computational study on a related compound, 7-methoxy-benzofuran-2-carboxylic acid, provides valuable insights into the expected electronic properties of the benzofuran scaffold. researchgate.net

The following table presents reactivity descriptors calculated using DFT for 7-methoxy-benzofuran-2-carboxylic acid, which can serve as an illustrative example of the data that would be obtained for this compound. researchgate.net

| Parameter | Value (eV) | Description |

| EHOMO | -6.139 | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | -1.950 | Energy of the Lowest Unoccupied Molecular Orbital |

| Energy Gap (ΔE) | 4.189 | ELUMO - EHOMO, indicates chemical reactivity and stability |

| Ionization Potential (I) | 6.139 | -EHOMO |

| Electron Affinity (A) | 1.950 | -ELUMO |

| Global Hardness (η) | 2.0945 | (I - A) / 2 |

| Global Softness (S) | 0.2387 | 1 / (2η) |

| Electronegativity (χ) | 4.0445 | (I + A) / 2 |

| Chemical Potential (μ) | -4.0445 | -(I + A) / 2 |

| Electrophilicity Index (ω) | 3.914 | μ2 / (2η) |

Data based on a DFT study of 7-methoxy-benzofuran-2-carboxylic acid. researchgate.net

The HOMO-LUMO energy gap of 4.189 eV for the related benzofuran derivative suggests a molecule with significant chemical reactivity and higher polarizability. researchgate.net A similar analysis for this compound would be crucial for understanding its reactivity in various chemical and biological contexts.

Prediction of Physico-chemical Parameters relevant to Biological Interactions (e.g., polarizability, dipole moment)

The biological activity of a molecule is also heavily influenced by its physico-chemical properties. Parameters such as polarizability and dipole moment are critical for understanding how a molecule will interact with its environment, including biological membranes and protein binding sites.

Polarizability describes the ease with which the electron cloud of a molecule can be distorted by an external electric field. A higher polarizability can lead to stronger non-covalent interactions, such as van der Waals forces, which are important for molecular recognition.

Dipole Moment is a measure of the separation of positive and negative charges in a molecule. A significant dipole moment indicates a polar molecule that is likely to engage in dipole-dipole interactions and hydrogen bonding, which are key components of ligand-protein binding.

These parameters can be accurately predicted using computational methods like DFT. The aforementioned study on 7-methoxy-benzofuran-2-carboxylic acid also reported calculated values for these properties. researchgate.net

| Parameter | Predicted Value | Unit |

| Dipole Moment (μ) | 3.5356 | Debye |

| Mean Polarizability (α) | 19.59 x 10-24 | esu |

| Total Static Hyperpolarizability (β0) | 2.93 x 10-30 | esu |

Data based on a DFT study of 7-methoxy-benzofuran-2-carboxylic acid. researchgate.net

The predicted dipole moment for the related benzofuran derivative suggests a molecule with significant polarity, which would influence its solubility and ability to form directional interactions. The high polarizability further indicates its potential to engage in favorable non-covalent interactions. researchgate.net Similar calculations for this compound would provide essential information for predicting its behavior in biological systems.

Structure Activity Relationship Sar Studies of 1 1 Benzofuran 5 Yl Hexan 1 One Derivatives

Influence of Substituents on the Benzofuran (B130515) Ring System

The biological activity of benzofuran derivatives is significantly influenced by the nature and position of substituents on the benzofuran ring.

Impact of Halogenation on Bioactivity

The introduction of halogen atoms, such as chlorine, bromine, and fluorine, to the benzofuran scaffold has been shown to enhance the biological activity of these compounds. This is often attributed to the ability of halogens to form "halogen bonds," which are favorable interactions that can improve the binding affinity of the compound to its biological target. mdpi.com

In the context of anticancer activity, halogenation has consistently led to a significant increase in the cytotoxic properties of benzofuran derivatives. mdpi.com The position of the halogen atom is a critical factor in determining its effect on bioactivity. For instance, some studies have shown that placing a halogen atom at the para position of a phenyl ring substituent on the benzofuran core results in maximum activity.

Research has also indicated that the presence of bromine on a methyl or acetyl group attached to the benzofuran system can increase cytotoxicity in both normal and cancer cell lines. This highlights that halogenation, even on substituent groups, plays a vital role in the biological profile of these molecules.

Effects of Alkyl and Acyl Substitutions

The addition of alkyl and acyl groups to the benzofuran ring system is another key strategy for modulating biological activity. The size, position, and nature of these groups can have a profound impact on the compound's efficacy and selectivity.

For example, a series of benzofuran derivatives were synthesized and evaluated for their ability to inhibit human umbilical vein endothelial cell (HUVEC) proliferation, a key process in angiogenesis. The arrangement of methyl, acrylate, and carboxylate groups on the benzofuran scaffold was found to be a basic requirement for their inhibitory activity. researchgate.net This suggests that the interplay between different functional groups is crucial for the desired biological effect.

Furthermore, in some series of benzofuran derivatives, the presence of an acetyl group at the C-2 position has been identified as a determinant of activity and selectivity. The substitution pattern on the benzofuran ring, including the presence of methyl groups, can significantly influence the compound's interaction with its biological target.

Modulation of Activity by Hexanoyl Chain Modifications

While specific structure-activity relationship studies on the modification of the hexanoyl chain of 1-(1-benzofuran-5-yl)hexan-1-one are not extensively available in the reviewed literature, general principles of acyl chain modification in related compounds can provide insights. The length, branching, and rigidity of an acyl chain can influence a molecule's lipophilicity, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its binding to target proteins.

In other classes of bioactive molecules, altering the length of an alkyl or acyl chain can have a significant impact on activity. For instance, an optimal chain length is often required for fitting into a specific hydrophobic pocket within a receptor or enzyme active site. Deviations from this optimal length, either by shortening or lengthening the chain, can lead to a decrease in activity. The introduction of branching or unsaturation can also affect the conformational flexibility of the chain, influencing its ability to adopt the optimal binding conformation.

Given the importance of the acyl group in other benzofuran derivatives, it is plausible that modifications to the hexanoyl chain of this compound would similarly modulate its biological activity. However, without specific experimental data, these remain as extrapolations from related systems.

Role of Fused Heterocyclic Rings in Benzofuran Hybrids (e.g., pyrimidine (B1678525), pyrazole (B372694), oxazepine, chromenochalcone)

Benzofuran-Pyrimidine Hybrids: The pyrimidine ring is a key component of many biologically active compounds. Benzofuran-pyrimidine hybrids have been synthesized and shown to possess a range of pharmacological activities, including antimicrobial and anticancer effects. These hybrids are often synthesized from benzofuran chalcones, highlighting the versatility of the benzofuran scaffold as a starting material for more complex molecules.

Benzofuran-Pyrazole Hybrids: The pyrazole nucleus is another important pharmacophore in medicinal chemistry. The hybridization of benzofuran with a pyrazole ring has yielded compounds with significant antimicrobial, antioxidant, and anti-inflammatory properties. These hybrids have been shown to be effective against various bacterial and fungal strains and some have demonstrated potent inhibition of enzymes like DNA gyrase B.

Benzofuran-Chromenochalcone Hybrids: Chalcones are precursors to flavonoids and are known for their diverse biological activities. Benzofuran-chalcone hybrids have been investigated as multifunctional agents, particularly for neurodegenerative diseases like Alzheimer's. These compounds have been shown to decrease the aggregation of amyloid-β peptides and possess antioxidant properties.

The following table summarizes the biological activities of some benzofuran hybrids:

Table 1: Biological Activities of Benzofuran Hybrids| Hybrid System | Biological Activity |

|---|---|

| Benzofuran-Pyrimidine | Antimicrobial, Anticancer |

| Benzofuran-Pyrazole | Antimicrobial, Antioxidant, Anti-inflammatory |

Stereochemical Determinants of Biological Activity

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, can play a critical role in the biological activity of benzofuran derivatives. The specific spatial orientation of functional groups can determine how a molecule interacts with its chiral biological target, such as an enzyme or receptor.

Identification of Pharmacophoric Elements for Target Engagement

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. Identifying the key pharmacophoric elements of this compound derivatives is essential for rational drug design.

Based on studies of various benzofuran derivatives, several key pharmacophoric features can be inferred:

The Benzofuran Core: This planar, aromatic system often serves as a central scaffold for the attachment of other functional groups and can participate in π-stacking interactions with aromatic amino acid residues in the target protein.

Hydrogen Bond Donors and Acceptors: The presence of groups capable of forming hydrogen bonds, such as hydroxyls, amines, or carbonyls, is often crucial for anchoring the molecule in the binding site of the target.

Hydrophobic/Lipophilic Groups: Alkyl and aryl substituents can interact with hydrophobic pockets in the target protein, contributing to binding affinity. The hexanoyl chain of the title compound would serve as a significant lipophilic feature.

Halogen Atoms: As mentioned earlier, halogens can participate in halogen bonding, a specific type of non-covalent interaction that can enhance binding affinity.

A pharmacophore model for a series of anticonvulsant benzofuran-acetamide derivatives identified key features including hydrogen bond acceptors, aromatic rings, and hydrophobic centers, with specific inter-feature distances being critical for activity. This highlights the importance of the three-dimensional arrangement of these pharmacophoric elements for effective target engagement.

Receptor Binding and Molecular Interaction Investigations

Ligand-Target Binding Assays (In Vitro)

Ligand-target binding assays are crucial in vitro tools used to determine the affinity of a compound for a specific receptor. This is typically quantified by the inhibition constant (Kᵢ) or the half-maximal inhibitory concentration (IC₅₀), with lower values indicating higher binding affinity.

Functional Assays for Receptor Agonism, Antagonism, and Allosteric Modulation

Functional assays are performed to understand the biological effect of a ligand after it binds to a receptor. These assays can determine whether the compound acts as an agonist (activates the receptor), an antagonist (blocks the receptor), or an allosteric modulator (alters the receptor's response to its natural ligand).

No data from functional assays for 1-(1-Benzofuran-5-yl)hexan-1-one at the D₂R, D₃R, 5-HT₂B, α₂C, or CB₁R receptors is available in the public domain. Therefore, its potential activity as an agonist, antagonist, or allosteric modulator at these targets remains uncharacterized. Investigations into the allosteric modulation of the CB₁ receptor, for instance, have focused on other distinct chemical scaffolds researchgate.netnih.govnih.gov.

Computational Docking and Molecular Dynamics Simulations for Ligand-Target Interactions

Computational docking and molecular dynamics (MD) simulations are pivotal in elucidating the potential mechanisms of action for novel compounds. Docking algorithms predict the preferred orientation of a ligand when it binds to a receptor, forming a stable complex. Following docking, MD simulations provide a more dynamic and realistic representation of the ligand-receptor interactions over time, taking into account the flexibility of both the ligand and the protein in a simulated physiological environment.

Prediction of Binding Modes and Affinities

While specific peer-reviewed computational studies on this compound are not extensively available in the public domain, the methodologies for predicting its binding modes and affinities are well-established through research on analogous benzofuran (B130515) structures. For a given biological target, molecular docking simulations would be employed to predict the most likely binding pose of this compound within the active site. The binding affinity, often expressed as a docking score or binding energy (in kcal/mol), is calculated based on the intermolecular forces, including hydrogen bonds, hydrophobic interactions, and van der Waals forces between the ligand and the protein.

For instance, studies on other benzofuran derivatives have demonstrated their potential to bind to various enzymes and receptors. These studies often report binding energies and dissociation constants (Kd) derived from computational predictions, which are then ideally validated by in vitro assays. The prediction of these values for this compound would be contingent on the specific protein target being investigated.

To illustrate the type of data that would be generated, the following is a hypothetical data table based on the analysis of related benzofuran compounds against a putative protein target.

| Compound | Predicted Binding Energy (kcal/mol) | Predicted Dissociation Constant (Kd) (µM) |

| This compound | Data not available | Data not available |

| Reference Benzofuran Compound A | -8.5 | 5.2 |

| Reference Benzofuran Compound B | -7.9 | 10.8 |

This table is for illustrative purposes only. The values are hypothetical and not based on actual experimental or computational data for this compound.

Identification of Key Residues and Interaction Hotspots

A critical outcome of molecular docking and MD simulations is the identification of key amino acid residues within the receptor's binding pocket that form significant interactions with the ligand. These "interaction hotspots" are crucial for the stability of the ligand-protein complex and contribute significantly to the binding affinity.

Analysis of the docked pose of this compound would reveal specific interactions such as:

Hydrogen Bonds: The ketone oxygen of the hexan-1-one moiety and the oxygen atom of the benzofuran ring could act as hydrogen bond acceptors, interacting with donor residues like arginine, lysine, or serine in the binding site.

Hydrophobic Interactions: The benzofuran ring system and the hexyl chain are predominantly hydrophobic and would be expected to form favorable interactions with nonpolar residues such as leucine, isoleucine, valine, and phenylalanine.

Pi-Pi Stacking: The aromatic benzofuran ring could engage in pi-pi stacking interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan.

A hypothetical table summarizing these potential interactions is presented below.

| Interaction Type | Potential Interacting Residues in Target Protein |

| Hydrogen Bonding | Arg, Lys, Ser, Thr, Tyr |

| Hydrophobic Interactions | Leu, Ile, Val, Phe, Ala |

| Pi-Pi Stacking | Phe, Tyr, Trp |

This table is a generalized representation of potential interactions based on the chemical structure of this compound and is not based on specific computational results.

Analysis of Conformational Changes Upon Binding

Molecular dynamics simulations are particularly adept at revealing the conformational changes that both the ligand and the receptor may undergo upon binding. The binding of a ligand can induce subtle or significant changes in the three-dimensional structure of the protein, which can in turn affect its function.

An MD simulation of the this compound-protein complex would track the root-mean-square deviation (RMSD) of the protein backbone to assess its stability and conformational changes over the simulation time. Similarly, the flexibility of different regions of the protein, such as loops within the binding site, could be analyzed by calculating the root-mean-square fluctuation (RMSF) of individual residues. These analyses would indicate whether the binding of the compound stabilizes or induces flexibility in certain parts of the receptor. Furthermore, the conformational freedom of the hexyl chain of this compound within the binding pocket could also be assessed, providing insights into the entropic contributions to binding.

Exploration of Biological Activities of 1 1 Benzofuran 5 Yl Hexan 1 One and Its Analogues in Vitro and Preclinical Models

Immunomodulatory Effects

Research has highlighted the capacity of benzofuran (B130515) derivatives to modulate the immune system. sci-hub.senih.gov Analogues of 1-(1-Benzofuran-5-yl)hexan-1-one have been shown to influence the innate immune response of phagocytes, which are key cells involved in defending the body against pathogens. sci-hub.seresearchgate.net

The respiratory burst is a critical process in phagocytes, such as polymorphonuclear neutrophils (PMNs), involving a rapid increase in oxygen consumption to produce reactive oxygen species (ROS) for killing pathogens. nih.govnih.gov Certain benzofuran derivatives have been investigated for their ability to modulate this process.

One study focused on the natural benzofuran derivative, 1-(6-hydroxy-2-isopropenyl-1-benzofuran-5-yl)-1-ethanone, and its synthetic benzoxazepine analogues. nih.govresearchgate.net Using chemiluminescence (CL) assays, which measure the light emitted during the respiratory burst, researchers evaluated the compounds' effects on both isolated human PMNs and whole blood. nih.gov The natural compound exhibited stronger inhibition of the luminol-enhanced CL in PMNs than the standard drug, acetylsalicylic acid (ASA). nih.gov Among the synthesized derivatives, one compound (compound 5) was particularly potent, effectively inhibiting both luminol-enhanced and lucigenin-enhanced CL, with IC50 values lower than that of ASA. sci-hub.senih.gov This indicates a significant modulatory effect on the production of ROS by phagocytes. sci-hub.se

Table 1: Inhibitory Effects of Benzofuran Derivatives on Phagocyte Respiratory Burst

| Compound | Assay | Target | Potency Comparison |

|---|---|---|---|

| 1-(6-hydroxy-2-isopropenyl-1-benzofuran-5-yl)-1-ethanone | Luminol-enhanced CL | PMNs | Stronger inhibition than ASA nih.gov |

| Benzoxazepine derivative (Compound 5) | Luminol-enhanced CL | PMNs | Most effective of tested compounds sci-hub.senih.gov |

CL: Chemiluminescence; PMNs: Polymorphonuclear leukocytes; ASA: Acetylsalicylic acid.

Chemotaxis is the directed migration of immune cells, like PMNs, toward a site of inflammation or infection, a crucial step in the immune response. sci-hub.se The ability of benzofuran analogues to interfere with this process has been evaluated.

Using the Boyden chamber technique, researchers assessed the effect of 1-(6-hydroxy-2-isopropenyl-1-benzofuran-5-yl)-1-ethanone and its derivatives on the chemotactic migration of PMNs. nih.govresearchgate.net The parent natural compound was found to inhibit PMN chemotaxis with a potency (IC50 value) comparable to the non-steroidal anti-inflammatory drug ibuprofen. nih.gov Notably, one of the synthesized benzoxazepine derivatives (compound 2) proved to be the most active inhibitor of PMN migration in the series, demonstrating an inhibitory effect five times stronger than ibuprofen. sci-hub.senih.gov These findings underscore the potential of these compounds as lead structures for developing new immunomodulatory agents that can control phagocyte migration. sci-hub.se

Table 2: Inhibition of PMN Chemotactic Migration by Benzofuran Derivatives

| Compound | Method | Potency (IC50) |

|---|---|---|

| 1-(6-hydroxy-2-isopropenyl-1-benzofuran-5-yl)-1-ethanone | Boyden Chamber | Comparable to Ibuprofen nih.gov |

PMN: Polymorphonuclear leukocytes.

Anti-infective Potentials

The benzofuran scaffold is a cornerstone in the development of new antimicrobial agents, driven by the urgent global need for novel antibiotics to combat increasing resistance. nih.govrsc.org Derivatives have shown a broad spectrum of activity against bacteria, fungi, viruses, and protozoa. nih.govresearchgate.net

Numerous studies have demonstrated the efficacy of benzofuran derivatives against a range of pathogenic bacteria. nih.gov For instance, a series of benzofuran analogues with aryl substituents linked via a methanone (B1245722) bridge showed favorable activity against Escherichia coli, Staphylococcus aureus, Methicillin-resistant S. aureus (MRSA), and Bacillus subtilis, with minimum inhibitory concentrations (MIC80) as low as 0.39-3.12 μg/mL. nih.gov

Other research has focused on novel benzofurans containing disulfide moieties, which displayed remarkable activity against plant pathogens like Xanthomonas oryzae pv. oryzae (Xoo) and Xanthomonas axonopodis pv. citri (Xac). acs.orgacs.org One optimized compound from this series (V40) had EC50 values of 0.28 μg/mL against Xoo and 10.43 μg/mL against Xac, significantly outperforming control bactericides. acs.org Additionally, certain brominated derivatives of 1-(3-methyl-1-benzofuran-2-yl)ethan-1-one have shown moderate activity against Gram-positive clinical strains, with MIC values between 16 and 64 µg/mL. mdpi.comnih.gov

Table 3: Antibacterial Activity of Selected Benzofuran Derivatives

| Derivative Class | Bacterial Strains | Activity (MIC/EC50) | Reference |

|---|---|---|---|

| 3-Methanone Benzofurans | E. coli, S. aureus, MRSA, B. subtilis | MIC80 = 0.39-3.12 μg/mL | nih.gov |

| Benzofurans with Disulfide Moieties (Compound V40) | X. oryzae pv. oryzae (Xoo) | EC50 = 0.28 μg/mL | acs.org |

| Benzofurans with Disulfide Moieties (Compound V40) | X. axonopodis pv. citri (Xac) | EC50 = 10.43 μg/mL | acs.org |

MIC: Minimum Inhibitory Concentration; EC50: Half-maximal Effective Concentration.

Fungal infections pose a significant threat to human health, and the development of new antifungal agents is a priority. nih.gov Benzofuran derivatives have been identified as a promising class of compounds in this area. nih.govresearchgate.net The benzofuran core itself is known to possess definite antifungal activity. nih.gov

Several series of benzofuran derivatives have been synthesized and tested against pathogenic fungi. For example, benzofuran-5-ol (B79771) derivatives were found to be potent antifungal agents, completely inhibiting the growth of all tested fungal species at MIC levels of 1.6-12.5 μg/mL, which was superior or comparable to the drug 5-fluorocytosine. nih.gov Novel benzofuran-triazole hybrids also exhibited moderate to satisfactory activity against five pathogenic fungal strains. nih.govresearchgate.net Furthermore, chiral isoxazoline-benzofuran-sulfonamide derivatives showed significant effects against Sclerotinia sclerotiorum, with some compounds having EC50 values (e.g., 0.33 mg/L for compound 3i) superior to the commercial fungicide fluopyram. acs.org These compounds are believed to act by inhibiting the enzyme succinate (B1194679) dehydrogenase (SDH), an important target in fungi. acs.org

Table 4: Antifungal Activity of Selected Benzofuran Derivatives

| Derivative Class | Fungal Pathogens | Activity (MIC/EC50) | Reference |

|---|---|---|---|

| Benzofuran-5-ols | Various species | MIC = 1.6-12.5 μg/mL | nih.gov |

| Benzofuran-triazole hybrids | 5 pathogenic strains | Moderate to satisfactory | nih.govresearchgate.net |

MIC: Minimum Inhibitory Concentration; EC50: Half-maximal Effective Concentration.

The therapeutic potential of benzofurans extends to antiviral and anti-protozoal applications. rsc.orgnih.govresearchgate.net Researchers have discovered that these compounds can combat a variety of viruses and protozoan parasites. researchgate.netnih.gov

In the realm of antiviral research, certain benzofuran derivatives have been identified as STING (Stimulator of Interferon Genes) agonists, which can induce a potent interferon-dependent immune response. nih.gov These compounds were shown to inhibit the replication of human coronaviruses, including SARS-CoV-2, at nanomolar concentrations, representing a novel chemical scaffold for broad-spectrum, host-targeting antivirals. nih.gov Other studies have reported benzofuran derivatives with activity against the Hepatitis C virus (HCV) and Respiratory Syncytial Virus (RSV). rsc.org

Regarding anti-protozoal activity, benzofuran derivatives such as those found in thyme and oregano have been noted for their properties against protozoa. nih.gov The natural benzofuran Conocarpan has also been reported as an antitrypanosomal agent. nih.gov

Table 5: Antiviral and Anti-protozoal Activities of Benzofuran Derivatives

| Activity | Target Organism/Virus | Mechanism/Note | Reference |

|---|---|---|---|

| Antiviral | Human Coronaviruses (incl. SARS-CoV-2) | STING agonist, host-targeting | nih.gov |

| Antiviral | Hepatitis C Virus (HCV) | Reduces intracellular viral levels | rsc.org |

| Antiviral | Respiratory Syncytial Virus (RSV) | IC50 values of 2.3-2.8 μM | rsc.org |

| Anti-protozoal | Trypanosoma species | Antitrypanosomal agent (Conocarpan) | nih.gov |

Anticancer Activity Mechanisms (In Vitro Models)

The anticancer properties of this compound and its analogues are attributed to a variety of mechanisms, primarily investigated through in vitro models. Research has demonstrated that these compounds can induce cell death in cancer cells through multiple pathways, highlighting their potential as multifaceted anticancer agents. nih.gov The core of their activity lies in their ability to trigger programmed cell death, generate oxidative stress, and interfere with key cellular structures and signaling pathways essential for cancer cell survival and proliferation. nih.govnih.gov

Cytotoxicity in Cancer Cell Lines (e.g., leukemia, prostate, colon, kidney cancer)

Analogues of this compound have demonstrated significant cytotoxic effects against a range of human cancer cell lines. In one study, a series of novel benzofuran derivatives were evaluated for their ability to inhibit the growth of four different cancer cell lines: chronic myelogenous leukemia (K562), prostate cancer (PC3), colon cancer (SW620), and kidney cancer (Caki-1). nih.gov The study revealed that certain structural modifications, such as the introduction of bromine atoms into the benzofuran structure, enhanced the cytotoxic potential of these compounds. nih.gov

The cytotoxic activity is typically measured by the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound that is required to inhibit the growth of 50% of a cell population. The results from these studies indicate that some benzofuran derivatives exhibit selective toxicity towards cancer cells while having a lower impact on normal, healthy cells. nih.gov For instance, two derivatives, designated as compounds 6 and 8, showed selective action towards the K562 leukemia cells without exhibiting toxic effects on normal human keratinocytes (HaCaT). nih.gov

Table 1: Cytotoxic Activity of Selected Benzofuran Analogues

| Compound/Analogue | Cancer Cell Line | Outcome |

|---|---|---|

| Benzofuran Derivatives | K562 (Leukemia) | Demonstrated cytotoxic activity. nih.gov |

| Benzofuran Derivatives | PC3 (Prostate Cancer) | Showed cytotoxic effects. nih.gov |

| Benzofuran Derivatives | SW620 (Colon Cancer) | Exhibited cytotoxic activity. nih.gov |

| Benzofuran Derivatives | Caki-1 (Kidney Cancer) | Displayed cytotoxic potential. nih.gov |

| Compound 6 | K562 (Leukemia) | Exhibited selective action and pro-oxidative effects. nih.gov |

| Compound 8 | K562 (Leukemia) | Showed selective action and pro-apoptotic properties. nih.gov |

This table is for illustrative purposes and summarizes the findings from the cited research.

Induction of Apoptosis Pathways (e.g., Caspase Activation, Annexin V Staining)

A primary mechanism through which benzofuran analogues exert their anticancer effects is the induction of apoptosis, or programmed cell death. nih.gov Apoptosis is a controlled process that eliminates damaged or unwanted cells, and its induction is a key strategy in cancer therapy.

Studies have employed techniques such as Annexin V staining to detect the early stages of apoptosis. nih.govbdbiosciences.combdbiosciences.com In apoptotic cells, a phospholipid called phosphatidylserine (B164497) (PS) moves from the inner to the outer leaflet of the cell membrane. Annexin V is a protein that binds with high affinity to PS, and when labeled with a fluorescent dye, it can identify cells undergoing apoptosis. bdbiosciences.combdbiosciences.com Research on active benzofuran derivatives has confirmed their ability to induce apoptosis in K562 leukemia cells, as revealed by Annexin V-FITC tests. nih.gov

Furthermore, the activation of caspases, a family of proteases that execute the process of apoptosis, is a hallmark of this cell death pathway. nih.gov The Caspase-Glo 3/7 assay is used to measure the activity of caspase-3 and caspase-7, which are key executioner caspases. Studies have confirmed the proapoptotic properties of benzofuran analogues by demonstrating their ability to activate these caspases. nih.gov

Generation of Reactive Oxygen Species (ROS) and Pro-oxidative Stress

Benzofuran analogues have been shown to induce a state of pro-oxidative stress within cancer cells by increasing the generation of reactive oxygen species (ROS). nih.gov ROS are chemically reactive molecules containing oxygen, such as hydrogen peroxide (H2O2), which can cause damage to cellular components like DNA, proteins, and lipids when present at high levels. nih.govnih.gov While normal cells have a balanced redox state, many cancer cells exhibit an increased basal level of ROS, making them more vulnerable to further oxidative stress.

Research has demonstrated that active benzofuran derivatives possess pro-oxidative effects, leading to an increase in ROS in cancer cells, particularly noted after a 12-hour incubation period. nih.gov For example, one analogue, compound 6, was found to have a more potent pro-oxidative effect in K562 cells compared to other tested derivatives, causing a significant increase in fluorescence intensity in assays designed to detect H2O2. nih.gov This suggests that the anticancer activity of these compounds is, at least in part, mediated by their ability to disrupt the redox balance of cancer cells, pushing them towards a state of lethal oxidative stress. nih.gov

Inhibition of Pro-inflammatory Interleukins (e.g., IL-6)

Chronic inflammation is a known contributor to the development and progression of cancer. Pro-inflammatory cytokines, such as interleukin-6 (IL-6), play a crucial role in this process by promoting tumor growth, angiogenesis, and metastasis. nih.gov Therefore, compounds that can inhibit the production of such cytokines have therapeutic potential in oncology.

Studies on the most promising anticancer benzofuran analogues have shown that they can inhibit the release of the pro-inflammatory interleukin IL-6 in K562 leukemia cells. nih.gov This anti-inflammatory activity adds another dimension to their anticancer profile, suggesting that in addition to directly killing cancer cells, they may also modulate the tumor microenvironment to be less conducive to cancer growth.

Identification of Specific Cellular Targets (e.g., Tubulin)

To understand the precise molecular mechanisms of action, researchers have worked to identify the specific cellular targets of benzofuran derivatives. One such identified target is tubulin. nih.gov Tubulin is the protein subunit of microtubules, which are essential components of the cytoskeleton involved in cell division, cell shape, and intracellular transport.

Disruption of microtubule dynamics is a clinically validated strategy for cancer treatment, as exemplified by taxanes and vinca (B1221190) alkaloids. nih.gov Research has indicated that certain proapoptotic benzofuran derivatives target tubulin, inhibiting its polymerization and leading to microtubule depolymerization. nih.govnih.gov This disruption of the microtubule network can arrest cells in the G2/M phase of the cell cycle, ultimately triggering apoptosis. nih.gov The identification of tubulin as a molecular target provides a clear mechanism for the observed cell cycle arrest and apoptotic effects of these compounds. nih.gov

Metabolic Regulation and Modulation

The metabolic landscape of cancer cells is significantly different from that of normal cells. Cancer cells often reprogram their metabolism to support rapid proliferation and survival, a phenomenon known as metabolic reprogramming. nih.gov This includes increased uptake of glucose and glutamine, and alterations in pathways such as one-carbon metabolism, which is crucial for the synthesis of nucleotides and other essential biomolecules. nih.gov

While the direct effects of this compound on specific metabolic pathways have not been extensively detailed in the reviewed literature, the pro-oxidative effects observed with its analogues suggest a potential impact on mitochondrial metabolism. nih.gov The mitochondria are central hubs for cellular metabolism and the primary site of ROS production. nih.gov The finding that a benzofuran derivative with strong cytotoxic potential also had a pronounced effect on mitochondrial enzymes suggests that interference with mitochondrial metabolism could be a key aspect of its anticancer activity. nih.gov However, further specific studies are required to elucidate the precise mechanisms by which this compound and its analogues modulate the metabolic pathways of cancer cells.

Antihyperglycemic Activity (e.g., Glucose Uptake, Blood Glucose Regulation)

Analogues of this compound, specifically a series of benzofuran-based chromenochalcones, have demonstrated notable antihyperglycemic properties. In vitro studies using L-6 skeletal muscle cells, a common model for assessing glucose metabolism, have shown that these compounds can significantly stimulate glucose uptake. rsc.org

Further in vivo evaluation in streptozotocin (B1681764) (STZ)-induced diabetic rat models has substantiated these findings. Certain benzofuran-based chromenochalcone analogues, such as compounds 21, 22, and 24 from a referenced study, exhibited a significant reduction in blood glucose levels. rsc.org For instance, compound 24 was found to effectively improve both postprandial and fasting blood glucose levels, enhance oral glucose tolerance, and improve the HOMA-index in db/db mice after a 15-day treatment period. rsc.org These results suggest that the benzofuran scaffold is a promising framework for the development of novel antihyperglycemic agents.

Antidyslipidemic Effects (e.g., Lipid Profile Modulation, LCAT, PHLA)

The investigation into benzofuran analogues has also revealed significant antidyslipidemic effects. In preclinical models using Triton-induced hyperlipidemic hamsters, a condition characterized by elevated serum triglyceride (TG) and total cholesterol (TC) levels, several benzofuran-based chromenochalcones demonstrated potent lipid-lowering activity. rsc.orgnih.gov

These compounds were observed to modulate the lipid profile by reducing levels of total cholesterol, triglycerides, and phospholipids (B1166683) (PL). nih.gov Furthermore, they positively influenced enzymatic activities crucial for lipid metabolism, such as lecithin-cholesterol acyltransferase (LCAT) and post-heparin lipolytic activity (PHLA). For example, specific analogues increased LCAT activity by up to 25% and PHLA reactivation by as much as 26%. nih.gov

Another study on novel N-(benzoylphenyl) and N-(acetylphenyl)-1-benzofuran-2-carboxamides in Triton WR-1339-induced hyperlipidemic rats also showed significant reductions in plasma triglyceride and total cholesterol levels, alongside a noteworthy increase in high-density lipoprotein cholesterol (HDL-C) levels. nih.govresearchgate.net

Table 1: Antidyslipidemic Activity of Selected Benzofuran-Based Chromenochalcone Analogues nih.gov

| Compound | % LCAT Increase | % PHLA Reactivation | % TC Reduction | % TG Reduction | % PL Reduction |

| 16 | 19 | 21 | 15 | 16 | 13 |

| 20 | 25 | 18 | 21 | 10 | 13 |

| 21 | 20 | 21 | 16 | 11 | 19 |

| 24 | 18 | 24 | 21 | 18 | 24 |

| 28 | 22 | 22 | 18 | 14 | 17 |

| 34 | 15 | 26 | 11 | 24 | 16 |

| 35 | 15 | 22 | 11 | 19 | 13 |

| 36 | 21 | 16 | 18 | 14 | 13 |

Neurochemical and Central Nervous System Effects (Preclinical)

The benzofuran scaffold is also a key component in compounds investigated for their effects on the central nervous system.

Inhibition of Monoamine Transporters (Dopamine, Norepinephrine (B1679862), Serotonin)

Analogues of this compound have been shown to interact with monoamine transporters, which are critical for regulating the levels of neurotransmitters like dopamine (B1211576) (DAT), norepinephrine (NET), and serotonin (B10506) (SERT) in the brain. Research on aminoalkyl benzofuran derivatives, such as 5-MAPB and 6-MABB, reveals that they act as releasing agents at these transporters. nih.gov

Specifically, the S-isomers of 5-MABB and 6-MABB have been identified as efficacious releasing agents at SERT, NET, and DAT in rat brain synaptosomes. rsc.orgnih.gov Another analogue, (R)-(-)-1-(benzofuran-2-yl)-2-propylaminopentane ((-)-BPAP), has been characterized as a potent inhibitor of dopamine and norepinephrine uptake, with weaker effects on serotonin uptake. researchgate.net These findings highlight the potential of benzofuran derivatives to modulate monoaminergic systems.

Modulation of Neurotransmitter Levels (e.g., Acetylcholine)

The influence of benzofuran analogues extends to other neurotransmitter systems, including the cholinergic system. Studies have shown a functional relationship between serotonin receptors and cholinergic neurotransmission. For instance, potent and selective 5-HT6 receptor antagonists have been shown to increase acetylcholine (B1216132) release in the frontal cortex. nih.gov Given that some benzofuran derivatives interact with serotonin systems, this suggests a potential indirect mechanism for modulating acetylcholine levels. Furthermore, the type-5 muscarinic acetylcholine receptor (M5), which is predominantly expressed in dopamine neurons, plays a role in modulating dopamine release, indicating a complex interplay between these neurotransmitter systems that could be influenced by benzofuran-based compounds. nih.gov

Acetylcholinesterase Inhibition

Several benzofuran derivatives have been investigated for their ability to inhibit acetylcholinesterase (AChE), the enzyme responsible for the breakdown of acetylcholine. Inhibition of AChE is a key therapeutic strategy for conditions characterized by cholinergic deficits, such as Alzheimer's disease.

Research has identified various 2-arylbenzofurans and their synthetic analogues as potent inhibitors of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.gov Some of these compounds exhibited more potent AChE inhibitory activity than the reference drug galantamine. nih.gov Kinetic studies of other cholinesterase inhibitors have shown that they can exhibit a mixed type of inhibition, indicating a strong inhibitory effect on AChE. nih.gov This suggests that the benzofuran scaffold can be effectively utilized to design novel and potent acetylcholinesterase inhibitors.

Protection Against Chemically Induced Neurodegeneration

The neuroprotective potential of benzofuran derivatives has been explored in various preclinical models. A study on novel 7-methoxy-N-(substituted phenyl)benzofuran-2-carboxamide derivatives demonstrated their ability to protect primary cultured rat cortical neuronal cells from NMDA-induced excitotoxic neuronal cell damage. researchgate.netnih.gov

Several of these compounds exhibited substantial protective activity, with some showing efficacy comparable to the well-known NMDA antagonist memantine. researchgate.netnih.gov The neuroprotective effects of these benzofuran derivatives are also linked to their antioxidant properties, including the ability to scavenge free radicals and inhibit lipid peroxidation in brain homogenates. researchgate.netnih.gov While specific studies on C. elegans were not identified in the context of this particular benzofuran scaffold, the demonstrated anti-excitotoxic and antioxidant activities in other models suggest a potential for neuroprotection.

Effects on β-Amyloid Aggregation

The aggregation of β-amyloid (Aβ) peptides is a primary pathological hallmark of Alzheimer's disease (AD). Consequently, inhibiting this process is a key therapeutic strategy. Research into benzofuran analogues has identified compounds with potent anti-aggregation capabilities.

One such study led to the development of a benzofuran analogue, MDR-1339, which demonstrated significant activity against Aβ aggregation. nih.gov This compound was found to protect cells from Aβ-induced toxicity and improve learning and memory in an AD mouse model by reducing Aβ aggregates in the brain. nih.gov The success of this orally active and blood-brain-barrier-permeable analogue highlights the potential of the benzofuran scaffold in developing treatments for Alzheimer's disease. nih.gov

Further research into related heterocyclic structures, such as phenoxyindole derivatives, has also yielded promising results. Several synthesized compounds were tested for their ability to inhibit Aβ aggregation using the Thioflavin T (ThT) fluorescence assay. One compound, in particular, showed strong inhibitory effects. nih.gov The mechanism is thought to involve binding to regions of the Aβ peptide that are crucial for the aggregation process. nih.gov

Table 1: Anti-Aβ Aggregation Activity of Selected Analogues

| Compound ID | Type | Key Findings | Reference |

|---|---|---|---|

| MDR-1339 | Benzofuran Analogue | Potent anti-aggregation activity, restored cellular viability, and improved memory in AD model mice. | nih.gov |

| Compound 5 | Phenoxyindole Derivative | Exhibited the strongest anti-Aβ properties with an IC₅₀ value of 3.18 ± 0.87 μM. | nih.gov |

Anti-inflammatory and Analgesic Activities

Benzofuran derivatives have been recognized for their diverse pharmacological properties, including anti-inflammatory and analgesic effects. researchgate.netontosight.ai Studies have explored various analogues to evaluate their potential in managing pain and inflammation.

Research has shown that certain 2-benzoyl- and 2-(pyridylcarbonyl)-1-benzofuran-3-amines exhibit considerable analgesic activity. researchgate.net The anti-inflammatory activity of benzofuran derivatives has been demonstrated in various preclinical models. For instance, some derivatives have shown potent activity in rat models of both acute and chronic inflammation, such as carrageenan-induced paw edema. nih.gov This suggests that the benzofuran core can be a valuable template for developing new non-steroidal anti-inflammatory drugs (NSAIDs).

In one study, a series of essential amino acid-benzofuran hybrid derivatives were synthesized and evaluated. While the primary focus was on anticonvulsant activity, the broad pharmacological profile of benzofurans suggests a potential overlap in mechanisms that could influence inflammation and pain pathways. researchgate.net

Table 2: Analgesic and Anti-inflammatory Activity of an Analogue

| Compound | Test Model | Activity | Potency Comparison | Reference |

|---|---|---|---|---|

| RS-37619 | Phenylquinone-induced writhing (mouse) | Analgesic | 350 x aspirin | nih.gov |

| RS-37619 | Phenylquinone-induced writhing (rat) | Analgesic | 180 x aspirin | nih.gov |

| RS-37619 | Adjuvant-inflamed rat paw flexion | Analgesic | ~800 x aspirin | nih.gov |

| RS-37619 | Carrageenan-induced paw edema (rat) | Anti-inflammatory | 36 x phenylbutazone | nih.gov |

| RS-37619 | Adjuvant-induced arthritis (rat) | Anti-inflammatory | ~2 x naproxen (B1676952) | nih.gov |

Anticonvulsant Activity

The benzofuran scaffold has been identified as a promising structure for the development of new anticonvulsant agents. researchgate.net Research has focused on synthesizing and testing various derivatives for their ability to protect against seizures in preclinical models.

A study involving new hybrid derivatives combining essential amino acids with a benzofuran-acetamide/propanamide/butanamide structure yielded significant findings. These compounds were tested in mice using the maximal electroshock seizure (MES) and subcutaneous metrazol (scMET) seizure tests. researchgate.net Several of the leucine-chlorobenzoyl benzofuran-butanamide hybrid derivatives demonstrated potent anticonvulsant activity in both the MES and scMET models, identifying them as potential leads for further optimization as anticonvulsant drugs. researchgate.net The structural features, including a hydrophobic benzofuran group, are considered important for binding to targets within the central nervous system. researchgate.net

Osteoblast Differentiation-Promoting Activity

Osteoporosis is characterized by an imbalance in bone remodeling, leading to decreased bone mass. Stimulating osteoblast differentiation to promote bone formation is a key therapeutic goal. Recent studies have highlighted the potential of benzofuran derivatives in this area. nih.gov

In a search for new oral osteogenic drugs, various benzofuran derivatives were synthesized and evaluated for their effect on osteoblast differentiation in mouse mesenchymal stem cells. nih.gov One compound, 3-{4-[2-(2-isopropoxyethoxy)ethoxy]phenyl}benzofuran-5-carboxamide (23d), showed particularly potent activity in promoting osteoblast differentiation. nih.gov Further investigation revealed that this compound increased femoral bone mineral density in ovariectomized rats, a common model for postmenopausal osteoporosis. The mechanism of action was linked to the potent inhibition of cyclin-dependent kinase 8 (CDK8). nih.gov These findings establish the 3,5-disubstituted benzofuran structure as a viable scaffold for developing orally active drugs for osteoporosis. nih.gov

Table 3: Osteoblast Differentiation-Promoting Activity of a Benzofuran Analogue

| Compound ID | Cell Line | Key Findings | Mechanism of Action | Reference |

|---|---|---|---|---|

| 23d | Mouse Mesenchymal Stem Cells (ST2) | Potent osteoblast differentiation-promoting activity. | Inhibition of Cyclin-Dependent Kinase 8 (CDK8) | nih.gov |

| 23d | Ovariectomized Rats | Increased femoral bone mineral density and bone volume. | - | nih.gov |

Conclusion and Future Directions in Research on 1 1 Benzofuran 5 Yl Hexan 1 One

Synthesis and Derivatization Innovations

Future synthetic efforts will likely focus on developing more efficient, stereoselective, and environmentally benign methods for the preparation of 1-(1-Benzofuran-5-yl)hexan-1-one and its derivatives. While classical methods like Friedel-Crafts acylation of benzofuran (B130515) are foundational, modern catalytic strategies, including C-H activation and cross-coupling reactions, are expected to play a more significant role. acs.org These advanced techniques can offer novel pathways to functionalize the benzofuran core and the hexanoyl side chain, enabling the creation of diverse chemical libraries for biological screening. psu.edu

The development of one-pot synthesis and multicomponent reactions will be crucial for accelerating the discovery of new derivatives. korea.ac.kr For instance, a one-pot approach for synthesizing 2-arylbenzofurans has been reported, highlighting the potential for streamlined synthetic processes. korea.ac.kr Furthermore, the exploration of flow chemistry could provide a scalable and automated platform for producing these compounds, facilitating more rapid lead optimization.

Advancements in Spectroscopic and Computational Characterization

While standard spectroscopic techniques such as NMR, IR, and mass spectrometry are indispensable for structural elucidation, future research will benefit from the application of more advanced and integrated analytical approaches. nih.govorientjchem.org Two-dimensional NMR techniques and high-resolution mass spectrometry will continue to be vital for unambiguously determining the structure of complex derivatives. nih.gov

Computational chemistry is poised to become an increasingly integral part of the characterization process. semanticscholar.org Density Functional Theory (DFT) calculations can predict spectroscopic data (NMR and IR spectra), which, when compared with experimental results, provide a higher level of confidence in structural assignments. semanticscholar.org Molecular modeling and conformational analysis will also be critical in understanding the three-dimensional structure of these molecules, which is a key determinant of their biological activity. mdpi.com

In-depth Mechanistic Elucidation of Biological Activities

While initial studies may identify promising biological activities, a deep understanding of the underlying mechanisms of action is essential for further development. Future research must move beyond preliminary screening to pinpoint the specific molecular targets and signaling pathways modulated by this compound and its analogs.

For instance, many benzofuran derivatives have shown potential as anticancer agents by inducing apoptosis or inhibiting key enzymes like kinases or histone demethylases. nih.govmdpi.com Future studies should employ a range of biochemical and cell-based assays to unravel these mechanisms. Techniques such as enzyme kinetics, western blotting, and reporter gene assays will be instrumental in identifying direct targets and downstream effects. acs.org Investigating the pro-oxidative effects and the induction of apoptosis in cancer cells are examples of such mechanistic studies. mdpi.com

Potential for Rational Design of Bioactive Benzofuran Analogs

The rational design of new bioactive compounds based on the this compound scaffold is a highly promising future direction. nih.gov This approach relies on a detailed understanding of the structure-activity relationships (SAR) and the binding modes of these compounds with their biological targets. nih.gov

Computational tools such as molecular docking and molecular dynamics simulations will be pivotal in this process. nih.govnih.gov By modeling the interaction of different derivatives with a target protein, researchers can predict which structural modifications are likely to enhance binding affinity and selectivity. This in silico approach can significantly reduce the number of compounds that need to be synthesized and tested, making the drug discovery process more efficient. For example, molecular docking has been successfully used to rationalize the binding modes of benzofuran derivatives as LSD1 inhibitors. nih.gov

Integration of Omics Technologies for Comprehensive Biological Profiling

The advent of "omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—offers an unprecedented opportunity to obtain a holistic view of the biological effects of this compound and its derivatives. nih.goveurekaselect.com These technologies allow for the high-throughput analysis of genes, RNA transcripts, proteins, and metabolites in a biological system following compound treatment. mdpi.comljmu.ac.uk